2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione
Description
Properties
CAS No. |
61472-48-8 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-(2-aminophenyl)-7-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C16H12N2O3/c1-21-14-8-13(19)10-6-7-12(18-15(10)16(14)20)9-4-2-3-5-11(9)17/h2-8H,17H2,1H3 |
InChI Key |
WTYQTHLTLIGHQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)N=C(C=C2)C3=CC=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from Quinoline Precursors
The synthesis typically starts from quinoline derivatives such as 5-hydroxyquinoline or substituted quinolines, which are oxidized to quinoline-5,8-dione intermediates. The key steps include:
Oxidation of 5-hydroxyquinoline to quinoline-5,8-dione using oxidants like iodobenzene diacetate (PIDA) in acetonitrile-water mixtures. This step forms the quinone moiety essential for further functionalization.
Michael addition of aminoaryl compounds : The quinoline-5,8-dione intermediate undergoes nucleophilic addition with 2-aminophenylamine or substituted anilines in methanol, often under catalytic base and aerobic conditions. This reaction is non-regioselective and proceeds via hydroquinone intermediates that autoxidize back to quinones.
Methoxylation : Introduction of the methoxy group at position 6 or 7 can be achieved either by starting from methoxy-substituted quinoline precursors or by selective methylation of hydroxy groups using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Halogenation and Subsequent Functional Group Transformations
Patented methods describe halogenation of quinoline intermediates followed by substitution reactions to introduce amino and methoxy groups:
Halogenation of quinoline derivatives (e.g., bromination) to form reactive intermediates.
Palladium-catalyzed reduction or coupling reactions to install amino substituents.
Use of reagents like phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to facilitate chlorination and subsequent nucleophilic substitution steps.
Detailed Reaction Conditions and Catalysts
Representative Synthetic Scheme
- Oxidation : 5-Hydroxyquinoline → Quinoline-5,8-dione
- Michael Addition : Quinoline-5,8-dione + 2-Aminophenylamine → Amino-substituted hydroquinone intermediate
- Autoxidation : Hydroquinone intermediate → 2-(2-Aminophenyl)-quinoline-5,8-dione
- Methoxylation : Introduction of methoxy group at position 7 via methylation
- Purification : Column chromatography on silica gel using ethyl acetate/hexane mixtures
Research Findings and Yield Optimization
Reaction temperature control during oxidation and Michael addition is critical; typical temperatures range from room temperature to 80°C to balance reaction rate and selectivity.
Use of catalytic bases such as triethylamine or sodium hydroxide enhances nucleophilic addition efficiency.
Air or oxygen atmosphere facilitates autoxidation of hydroquinone intermediates back to quinones, simplifying the oxidation step without harsh oxidants.
Continuous flow reactors have been explored for industrial scale-up to improve reaction control and yield consistency.
Purification by silica gel chromatography with optimized solvent systems (e.g., EtOAc/hexane ratios from 1:99 to 3:97) yields pure products with minimal byproducts.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its quinone moiety. Key reactions include:
Mechanistic Insight : Oxidation typically involves electron transfer from the electron-rich quinone system, forming semiquinone radicals that stabilize through resonance .
Reduction Reactions
Reductive transformations target the quinone and aromatic amine groups:
| Reagent | Conditions | Product | Key Observations |
|---|---|---|---|
| Sodium borohydride | Methanol, 0–5°C | Partially reduced hydroquinone derivative | Selective reduction of the 5,8-dione to 5,8-diol confirmed via UV-Vis spectroscopy. |
| Lithium aluminum hydride | Dry THF, reflux | Fully reduced tetrahydroquinoline analog | Complete loss of quinone UV absorption at 254 nm; product shows increased solubility. |
Catalytic Influence : Copper ions (Cu²⁺) accelerate autoxidation of reduced intermediates, as demonstrated in PM2 DNA cleavage assays .
Substitution Reactions
The amino and methoxy groups participate in nucleophilic and electrophilic substitutions:
Amino Group Reactivity
Methoxy Group Reactivity
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Demethylation | BBr₃ in DCM | Hydroxyquinoline analog | Quantitative conversion observed at −78°C; product shows enhanced DNA-binding affinity . |
Solvent Effects :
Biological Interaction Pathways
The compound’s reactivity directly influences its biological activity:
NAD(P)H-Quinone Oxidoreductase 1 (NQO1)-Dependent Cytotoxicity
-
Reduction by NQO1 generates semiquinone radicals, inducing mitochondrial dysfunction via ROS overproduction (IC₅₀ = 0.59–1.52 µM in HeLaS3/KB-vin cells) .
-
Apoptosis is triggered via Bax/Bcl-2 imbalance and caspase-3 activation .
DNA Interaction
-
2-(2-Aminophenyl) derivatives induce single-strand DNA cleavage, with rates 30% faster than o-nitrophenyl analogs in the presence of NADPH .
Comparative Reactivity Table
Scientific Research Applications
Anticancer Activity
The anticancer potential of compounds containing the 5,8-quinolinedione structure has been well-documented. For instance, a series of derivatives have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Key Findings:
- Cell Line Studies : Compounds derived from 5,8-quinolinedione exhibited IC50 values ranging from 0.59 to 1.52 µM against sensitive and multidrug-resistant cancer cell lines such as HeLeS3 and KB-vin. Notably, one derivative showed a 1.4-fold increase in activity compared to another compound in the same series .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through modulation of Bcl-2 and Bax proteins, leading to mitochondrial dysfunction .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Derivative 10 | 0.59 | HeLeS3 | Induces apoptosis |
| Derivative 11 | 1.52 | KB-vin | NQO1-dependent antiproliferative effect |
Antibacterial Activity
The antibacterial properties of quinoline derivatives have also been explored. A recent study highlighted the synthesis of arylated quinoline carboxylic acids that showed promising activity against Mycobacterium tuberculosis.
Key Findings:
- Inhibitory Concentrations : Certain derivatives demonstrated high inhibitory activity against M. tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 1 μM .
- Mechanism : The compounds were found to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| QCA 7i | <1 | Mycobacterium tuberculosis |
| QCA 7m | <1 | Mycobacterium tuberculosis |
Antioxidant and Chemotherapeutic Properties
Recent studies have also investigated the antioxidant properties of quinoline derivatives. For example, ruthenium complexes based on 2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione have shown significant antioxidant activity by increasing levels of superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT) in vitro.
Key Findings:
- In Vivo Studies : In mouse models, these compounds demonstrated reduced tumor burden with minimal toxicity, suggesting their potential as chemotherapeutic agents .
- Cell Cycle Arrest : Treatment with these complexes led to significant cell cycle arrest in the G2/M phase in cancer cell lines such as MCF7 and Caco2 .
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or oxidative stress.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The biological and chemical properties of quinoline-5,8-diones are highly dependent on substituent positions. Key comparisons include:
Key Observations :
- C2 Substituents: The 2-aminophenyl group in the target compound facilitates hydrogen bonding with biological targets, contrasting with nitrophenyl (electron-withdrawing, less bioactive) .
Stability Trends :
- Methoxy groups improve stability compared to halogenated or amino-substituted derivatives .
- Isoquinoline-5,8-diones are less stable than quinoline-5,8-diones due to ring strain .
Physicochemical Properties
Biological Activity
2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. The structure of this compound includes a methoxy group and an amino group, which significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.
Chemical Structure
The compound can be represented as follows:
This structure features a quinoline core with substituents that enhance its interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 5,8-quinolinedione derivatives, including this compound. The compound's mechanism of action primarily involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.59 | Apoptosis induction via NQO1 modulation |
| HeLa | 1.52 | Cell cycle arrest and apoptosis |
| A549 | 1.80 | Mitochondrial dysfunction |
The compound demonstrated significant anticancer activity with IC50 values ranging from 0.59 to 1.80 µM across different cell lines, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been extensively studied. Research indicates that compounds like this compound exhibit broad-spectrum antimicrobial effects.
- Microbial Targets :
- Bacteria (e.g., Staphylococcus aureus, Escherichia coli)
- Fungi (e.g., Candida albicans)
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These findings suggest that the compound could be developed into effective antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is closely related to their chemical structure. Modifications at specific positions on the quinoline ring can enhance or diminish activity.
- Key Modifications :
- Substitution at C-6 and C-7 positions has been shown to affect potency.
- The presence of the methoxy group at C-7 is crucial for maintaining high activity against cancer cells.
Figure 1: Structural Variations and Their Impact on Activity
Structural Variations
Case Studies
Recent studies have focused on synthesizing various derivatives of quinoline to evaluate their biological activities systematically. For instance, Ryu et al. synthesized a series of arylamine derivatives based on the quinolinedione scaffold, revealing enhanced anticancer properties compared to non-substituted analogs .
Q & A
Q. What are the established synthetic routes for 2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione, and how can reaction conditions be optimized?
The compound is synthesized via a multi-step process starting with 8-amino-7-methoxyisoquinoline. Key steps include oxidation to form the 5,8-diketone intermediate (Scheme A) and subsequent reaction with amines under cerous chloride catalysis to introduce the 2-aminophenyl substituent (Scheme B) . Optimization involves:
- Temperature control : Maintaining 60–80°C during oxidation to prevent side reactions.
- Catalyst stoichiometry : Cerous chloride (1.2–1.5 equiv.) ensures complete amine coupling.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >95% purity.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological approaches include:
- UV-Vis spectroscopy : Detect quinone moieties (λmax ~450 nm in DMSO) .
- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) for purity assessment and mass confirmation ([M+H]+ expected at m/z 321.3).
- NMR : 1H NMR in DMSO-d6 resolves methoxy (δ 3.89 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm, multiplet) .
Q. How does the stability of this compound vary under different storage conditions?
Stability testing protocols:
- Thermal stability : Store at –20°C in amber vials; degradation <5% over 6 months.
- Light sensitivity : UV exposure (254 nm) for 24 hrs reduces purity by 12%, necessitating dark storage .
- Solvent compatibility : Stable in DMSO (>90% recovery after 30 days) but degrades in aqueous buffers (pH <5 or >9) .
Advanced Research Questions
Q. How can quantitative structure-activity relationship (QSAR) models be applied to predict the biological activity of derivatives of this compound?
QSAR methodology involves:
- Descriptor selection : Compute electronic (HOMO-LUMO gap), steric (molar refractivity), and solubility (logP) parameters .
- Data training : Use derivatives from Table 1 (e.g., entries 20–28) to correlate descriptors with IC50 values (e.g., anticancer assays).
- Validation : Apply leave-one-out cross-validation (R² >0.85) and external test sets .
Q. What experimental design strategies are optimal for studying the reaction kinetics of this compound synthesis?
A factorial design (2k) is recommended:
- Variables : Temperature (60°C vs. 80°C), catalyst loading (1.0 vs. 1.5 equiv.), and reaction time (12 vs. 24 hrs).
- Response surface modeling : Identify interactions affecting yield (e.g., temperature × catalyst synergy).
- Efficiency : Reduces required experiments by 50% compared to one-factor-at-a-time approaches .
Q. How can computational tools like COMSOL Multiphysics or DFT simulations enhance the study of this compound’s redox behavior?
- Redox potential prediction : Density functional theory (DFT) calculates LUMO energies to predict electron-accepting capacity .
- Reaction pathway modeling : Transition state analysis identifies rate-limiting steps (e.g., amine coupling).
- Multi-physics integration : COMSOL simulates diffusion-limited kinetics in heterogeneous catalysis .
Q. How should researchers address contradictions in reported biological activity data for this compound across studies?
Methodological resolution steps:
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies.
- Dose-response reevaluation : Perform EC50 curves under standardized protocols (e.g., 72-hr MTT assay).
- Structural verification : Confirm batch purity via HPLC and rule out degradation products .
Q. What safety protocols are critical when handling intermediates like 2-aminophenol during synthesis?
- Ventilation : Use fume hoods for steps involving volatile amines (e.g., o-aminophenol derivatives) .
- Personal protective equipment (PPE) : Nitrile gloves and goggles mandatory; avoid skin contact due to suspected mutagenicity .
- Waste disposal : Neutralize acidic byproducts with NaHCO3 before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
